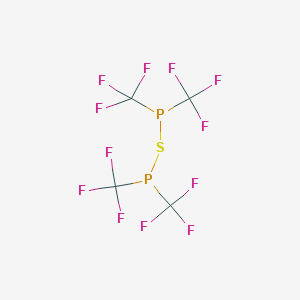
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane, also known as TTP, is a chemical compound with a molecular formula of C6F12P2S. It is a colorless liquid that is soluble in organic solvents and is used in various scientific research applications. The purpose of
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane is not fully understood, but it is believed to act as a phosphorus-containing ligand in various chemical reactions. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane has been shown to form stable complexes with metals such as palladium and platinum, which can be used in catalytic reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane. However, studies have shown that 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane is relatively non-toxic and does not cause significant harm to living organisms. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane has been used in the development of biocompatible materials and as a potential drug delivery system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane in lab experiments is its ability to form stable complexes with metals, which can be used in catalytic reactions. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane is also relatively non-toxic and can be used in the development of biocompatible materials. However, the limitations of 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane include its high cost and limited availability.
Orientations Futures
There are several future directions for research involving 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane. One potential area of research is the development of new catalysts using 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane as a ligand. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane could also be used in the development of new materials and drug delivery systems. Further studies on the biochemical and physiological effects of 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane could also be conducted to better understand its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane is a chemical compound with various scientific research applications. Its synthesis method is relatively simple, and it has been shown to form stable complexes with metals, which can be used in catalytic reactions. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane is relatively non-toxic and has potential applications in the development of biocompatible materials and drug delivery systems. Further research is needed to fully understand the potential applications of 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane in various fields.
Méthodes De Synthèse
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane can be synthesized through a reaction between tetraphosphorus decasulfide (P4S10) and hexafluoroethane (C2F6) in the presence of a catalyst. The reaction produces 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane and sulfur dioxide (SO2) as byproducts. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane has various scientific research applications, including its use as a ligand in organometallic chemistry, as a reagent in the synthesis of phosphorus-containing compounds, and as a precursor for the preparation of phosphorus-containing polymers. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane has also been used in the development of novel materials and in the study of phosphorus chemistry.
Propriétés
Numéro CAS |
1486-20-0 |
|---|---|
Nom du produit |
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane |
Formule moléculaire |
C4F12P2S |
Poids moléculaire |
370.04 g/mol |
Nom IUPAC |
bis(trifluoromethyl)phosphanylsulfanyl-bis(trifluoromethyl)phosphane |
InChI |
InChI=1S/C4F12P2S/c5-1(6,7)17(2(8,9)10)19-18(3(11,12)13)4(14,15)16 |
Clé InChI |
ULASFWIFQPWNDN-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)P(C(F)(F)F)SP(C(F)(F)F)C(F)(F)F |
SMILES canonique |
C(F)(F)(F)P(C(F)(F)F)SP(C(F)(F)F)C(F)(F)F |
Synonymes |
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



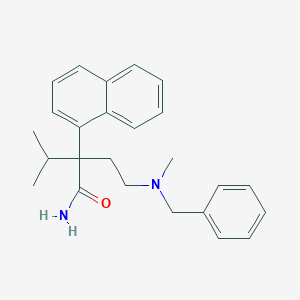
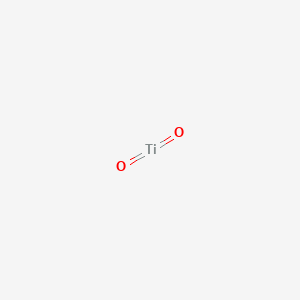
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-](/img/structure/B74181.png)
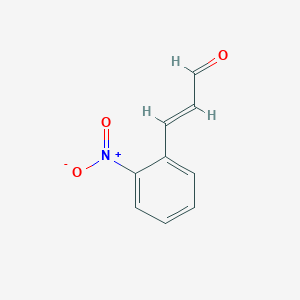
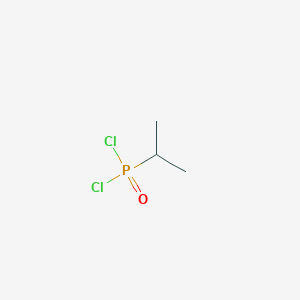
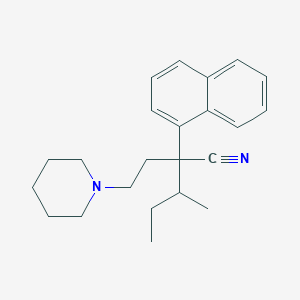
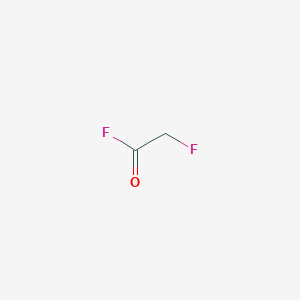
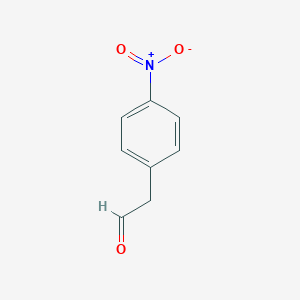
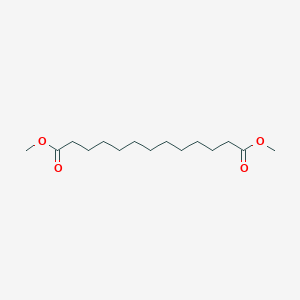
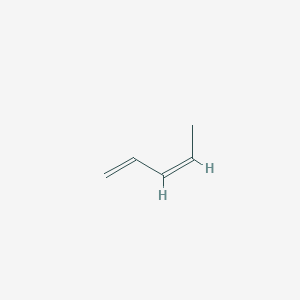
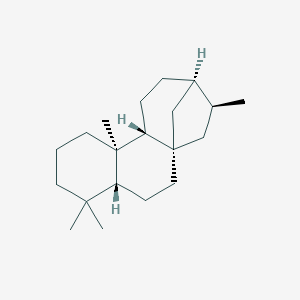
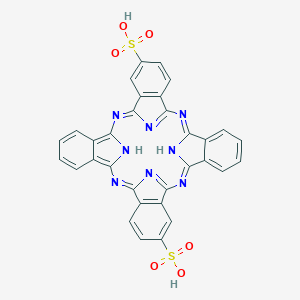
![2-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-1-yl acetate](/img/structure/B74195.png)
![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)